4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
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Overview
Description
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-2-hydroxybenzaldehyde with 3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidine-2-thione in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares structural similarities but lacks the thiazolidin-2-ylidene and hydrazone moieties.
3-Phenyl-4,5-bis(phenylimino)-1,3-thiazolidine-2-thione: Contains the thiazolidine core but differs in the functional groups attached.
Uniqueness
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H26N6OS |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[(E)-[(Z)-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C30H26N6OS/c1-35(2)26-19-18-22(27(37)20-26)21-31-34-30-36(25-16-10-5-11-17-25)28(32-23-12-6-3-7-13-23)29(38-30)33-24-14-8-4-9-15-24/h3-21,37H,1-2H3/b31-21+,32-28?,33-29?,34-30- |
InChI Key |
AUUYACATBKNECZ-BXHZGTFTSA-N |
Isomeric SMILES |
CN(C)C1=CC(=C(C=C1)/C=N/N=C\2/N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)O |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=NN=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)O |
Origin of Product |
United States |
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